molecular formula C23H21N5O2S B2522722 N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide CAS No. 1170398-94-3

N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide

Cat. No.: B2522722
CAS No.: 1170398-94-3
M. Wt: 431.51
InChI Key: BIESPAGTGKOSCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide is a useful research compound. Its molecular formula is C23H21N5O2S and its molecular weight is 431.51. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are likely a variety of enzymes and proteins. The presence of the carboxamide moiety in indole derivatives, such as this compound, allows it to form hydrogen bonds with these targets, often inhibiting their activity .

Mode of Action

The compound interacts with its targets primarily through the formation of hydrogen bonds. This interaction is facilitated by the carboxamide moiety present in the compound. This interaction often results in the inhibition of the target’s activity .

Biochemical Pathways

Indole derivatives have been found to interact with a variety of enzymes and proteins, potentially affecting multiple pathways .

Pharmacokinetics

The presence of the carboxamide moiety and the indole scaffold in the compound may influence its pharmacokinetic properties .

Result of Action

The result of the compound’s action is likely the inhibition of the activity of its target enzymes and proteins. This can lead to a variety of molecular and cellular effects, depending on the specific targets and pathways involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and inhibit their activity .

Properties

IUPAC Name

N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S/c29-21(25-10-15-6-2-1-3-7-15)12-28-22(18-13-31-14-20(18)27-28)26-23(30)17-11-24-19-9-5-4-8-16(17)19/h1-9,11,24H,10,12-14H2,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIESPAGTGKOSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CC=C3)NC(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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